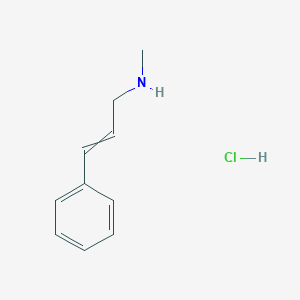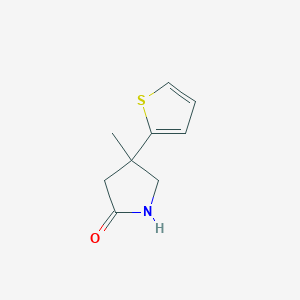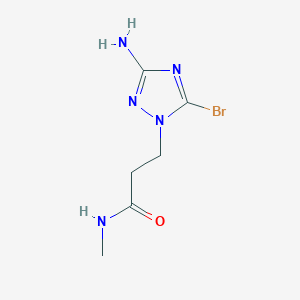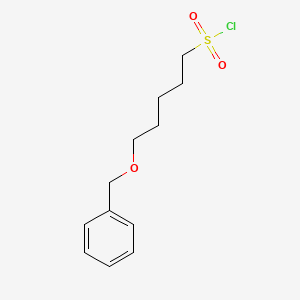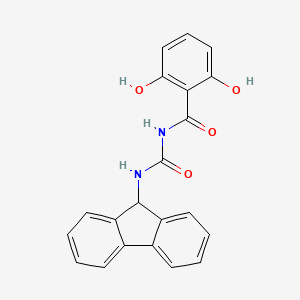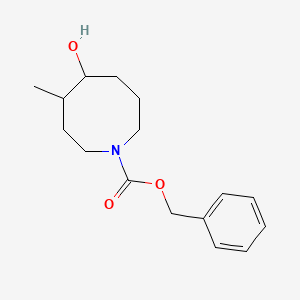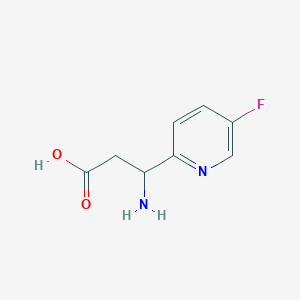![molecular formula C7H6BrN3O B13326557 (7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13326557.png)
(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that features a bromine atom at the 7th position of the imidazo[4,5-b]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then be further reacted with various halogenated derivatives under phase transfer catalysis conditions to yield the desired product . The reaction conditions often involve the use of alkyl halides and phase transfer catalysts to achieve the desired regioisomers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol has several scientific research applications:
作用机制
The mechanism of action of (7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit microtubule assembly, which is crucial for cell division . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but lacks the hydroxyl group.
3-(1H-benzo[d]imidazol-2-yl)-1H-indol-5-yl: Contains a similar imidazo[4,5-b]pyridine core but with different substituents.
Uniqueness
(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C7H6BrN3O |
|---|---|
分子量 |
228.05 g/mol |
IUPAC 名称 |
(7-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-4-1-2-9-7-6(4)10-5(3-12)11-7/h1-2,12H,3H2,(H,9,10,11) |
InChI 键 |
DBLXHOKFPRLVDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=C1Br)NC(=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


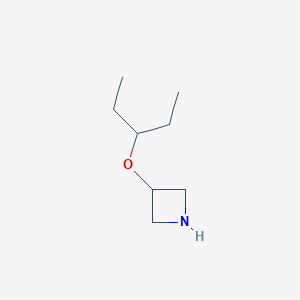
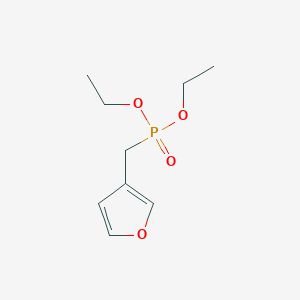
![1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol](/img/structure/B13326508.png)
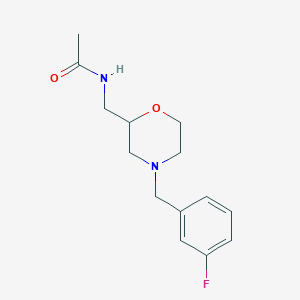
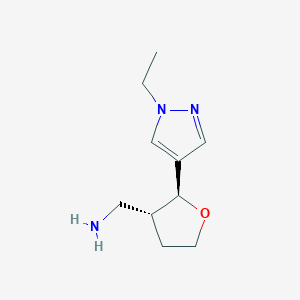
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride](/img/structure/B13326531.png)
